molecular formula C11H16FNO B13295436 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol

1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13295436
M. Wt: 197.25 g/mol
InChI Key: FMOBZUDKUSOXPZ-UHFFFAOYSA-N
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Description

1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethylamino moiety, which is further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-fluoroacetophenone with ethylamine, followed by reduction and subsequent reaction with propylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve the desired reduction of intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of halogens or other functional groups at the fluorophenyl ring.

Scientific Research Applications

1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a beta-blocker or in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate the downstream signaling pathways, leading to physiological effects such as vasodilation or reduced heart rate. The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these receptors.

Comparison with Similar Compounds

    1-amino-2-(4-fluorophenyl)propan-2-ol: Shares a similar structure but differs in the position of the fluorine atom.

    1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol: Another isomer with the fluorine atom at a different position on the phenyl ring.

Uniqueness: 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The position of the fluorine atom significantly influences its interaction with molecular targets, making it a valuable compound for targeted drug design and development.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-[1-(2-fluorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H16FNO/c1-8(14)7-13-9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

FMOBZUDKUSOXPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1F)O

Origin of Product

United States

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